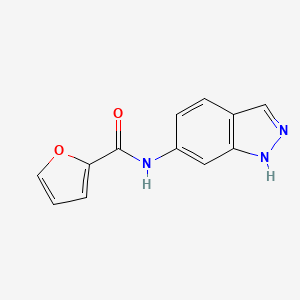

N-(1H-indazol-6-yl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(11-2-1-5-17-11)14-9-4-3-8-7-13-15-10(8)6-9/h1-7H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXSSJUFONRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies for N 1h Indazol 6 Yl Furan 2 Carboxamide Derivatives

Principles of SAR in Indazole-Carboxamide Systems

The biological activity of indazole-carboxamide derivatives is deeply influenced by their structural features. The indazole core, composed of fused benzene (B151609) and pyrazole (B372694) rings, offers a versatile template for modification. nih.gov The two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets. researchgate.net SAR studies reveal that the specific arrangement and nature of substituents on this core dictate the compound's potency and selectivity. mdpi.comnih.gov

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For indazole-carboxamide derivatives, key pharmacophoric features often include:

The 1H-Indazole Scaffold : This core structure is considered a crucial pharmacophore for various biological targets. nih.gov For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the 1H-indazole motif is vital for effective interaction with the enzyme's heme and hydrophobic pockets. nih.gov

The Carboxamide Linker : The amide group is a critical component, often involved in hydrogen bonding with the target protein. Its unique regiochemistry can be decisive for activity. For example, studies on calcium-release activated calcium (CRAC) channel blockers found that the indazole-3-carboxamide linkage was essential for inhibitory activity, whereas the reverse amide isomer was inactive. nih.gov

Hydrophobic and Hydrophilic Regions : SAR analyses for p21-activated kinase 1 (PAK1) inhibitors showed that the substitution of an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme, combined with the introduction of a hydrophilic group into the bulk solvent region, was critical for both inhibitory activity and selectivity. nih.gov

The type and position of substituents on the indazole-carboxamide scaffold significantly modulate the molecule's interaction with its biological target. Variations can affect the compound's electronic properties, steric profile, and hydrogen-bonding capacity.

For synthetic cannabinoid receptor agonists (SCRAs), the pendant tail on the indazole core is a critical pharmacophore. The optimal chain length for CB1 receptor activation is approximately an n-pentyl group. The activity of SCRAs with cyclic tails diminishes as the number of carbons in the cyclic moiety decreases. researchgate.net Molecular docking studies suggest that these variations influence the steric contribution of the tail, which is crucial for binding. researchgate.net

Systematic Exploration of Substituent Effects on the Indazole Core

Systematic modification of the indazole core is a common strategy to refine the pharmacological properties of N-(1H-indazol-6-yl)furan-2-carboxamide and its analogs.

The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable. nih.govresearchgate.net Alkylation or substitution at the N1 or N2 positions can lock the molecule into one form and significantly impact biological activity by altering its interaction with target proteins.

N1-Substitution : In the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a structure-based design approach was applied to the weakly active 1H-indazole-3-carboxamide. Introducing a three-carbon linker between the N1 position and various heterocycles led to a significant increase in potency. nih.gov For EZH2/1 inhibitors, SAR studies demonstrated that various substituents at the N-1 position of the indazole ring had a more pronounced effect on EZH1 potency compared to EZH2 potency. mdpi.com

General N-Substitution : For certain classes of compounds, aliphatic substituents at the nitrogen positions are well-tolerated, allowing for the synthesis of various indazole products in good yields. nih.gov

The table below summarizes the effect of N1-substitution on PARP-1 inhibition.

| Compound | N1-Substituent | IC₅₀ (µM) for PARP-1 |

| 2 | H | Weakly active |

| 4 | 3-(piperidine-1-yl)propyl | 36 |

| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 |

| Data sourced from a study on N-substituted indazole-3-carboxamides. nih.gov |

Modifying the benzene portion of the indazole nucleus is another key strategy for optimizing activity. Substituents at these positions can influence the electronic distribution and steric properties of the entire scaffold.

C4 and C6 Positions : SAR analysis of 1H-indazole derivatives as IDO1 inhibitors indicated that the nature of the substituent groups at both the C4 and C6 positions played a crucial role in determining inhibitory activity. nih.gov

C6 Position : For a series of RIP2 kinase inhibitors, SAR studies revealed that aryl groups on the C6 position of the indazole core were crucial for inhibitory activities. mdpi.com

C5 Position : The compound GSK'583, a highly potent and selective inhibitor of RIP2 kinase, features a fluorine atom at the C5 position (6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine), highlighting the importance of this substitution. mdpi.com

The C3 position of the indazole ring is a frequent site for modification due to its significant impact on biological activity. mdpi.commit.edu The nature of the group attached at C3 can define the compound's primary interactions with its target.

Carboxamide Moiety : For CRAC channel blockers, the specific 3-carboxamide regiochemistry is critical and unprecedented, with its reverse isomer being inactive. nih.gov

Carbohydrazide (B1668358) Moiety : In the context of IDO1 inhibitors, SAR studies showed that the presence of a suitably substituted carbohydrazide moiety at the C3 position was essential for potent inhibitory activity. nih.gov

(Hetero)aryl Groups : The introduction of (hetero)aryl moieties at the C3 position is a key feature in many biologically active compounds. nih.govresearchgate.net For certain kinase inhibitors, aryl groups at the C3 position were found to be critical for their inhibitory effects. mdpi.com For the HIF-1 inhibitor YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole), the 5'-hydroxymethyl-2'-furyl group at the C3 position is a key structural element. nih.gov

The table below illustrates the importance of the C3-substituent for PAK1 inhibition.

| Compound | C3-Substituent | IC₅₀ (nM) for PAK1 |

| 30l | Varied carboxamide derivative | 9.8 |

| Data from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors. nih.gov |

SAR of the Furan-2-carboxamide Unit

Importance of the Furan (B31954) Ring for Target Binding

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds. mdpi.comutripoli.edu.lyijabbr.com Its presence is often crucial for establishing the necessary interactions within the binding pocket of a target protein. In the context of indazole-based inhibitors, the furan heterocycle has been shown to be indispensable for certain biological activities. For instance, in studies on derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) as inhibitors of Hypoxia-inducible factor (HIF), replacement of the furan ring with other heterocyclic or aromatic systems resulted in a loss of inhibitory activity. nih.govrsc.org This highlights that the specific electronic and steric properties of the furan ring are essential for molecular recognition and binding. The oxygen atom within the furan ring can act as a hydrogen bond acceptor, contributing to the molecule's polarity and binding affinity. ijabbr.com

The significance of the furan moiety is further underscored by its inclusion in numerous clinically approved drugs, where it contributes to activities ranging from antibacterial to anti-ulcer treatments. mdpi.comutripoli.edu.lyijabbr.com This broad utility in medicinal chemistry suggests that the furan ring in the N-(1H-indazol-6-yl)furan-2-carboxamide scaffold is a key determinant of its biological profile.

Role of the Carboxamide Bridge in Molecular Recognition

The carboxamide bridge (-CONH-) that links the indazole and furan moieties is fundamental for the structural integrity and biological activity of the molecule. This linker is not merely a spacer; it actively participates in molecular recognition through hydrogen bonding. The carbonyl oxygen and the amide hydrogen can act as hydrogen bond acceptors and donors, respectively, forming critical connections with amino acid residues in the target's binding site. nih.gov For example, in the design of furan-2-carboxamide-based antibiofilm agents, the carbonyl group was identified as a necessary feature to interact with key residues like Trp60 or Tyr56 within the LasR binding cavity of P. aeruginosa. nih.gov

Furthermore, the regiochemistry of the carboxamide linker on the indazole core is a critical factor for activity. Studies on indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel revealed that the specific placement of the amide linker is crucial for blocking calcium influx. nih.gov The active indazole-3-carboxamide compound showed sub-μM inhibitory activity, whereas its reverse amide isomer was completely inactive. nih.gov This demonstrates that the precise orientation of the hydrogen bond donor and acceptor groups of the carboxamide bridge is paramount for effective molecular recognition and subsequent biological response. This principle underscores the importance of the linker's specific attachment at the 6-position of the indazole in the parent compound.

Derivatization of the Furan Ring and its Substituents

Modifying the substituents on the furan ring provides a powerful strategy for fine-tuning the potency, selectivity, and pharmacokinetic properties of N-(1H-indazol-6-yl)furan-2-carboxamide derivatives. SAR studies have shown that even small changes to the furan ring's substitution pattern can lead to significant variations in biological activity.

In the development of YC-1 analogues as HIF-1 inhibitors, the presence of a hydroxymethyl group at the 5-position of the furan ring was found to be a more effective substituent for activity compared to other groups. nih.govrsc.org This suggests that this substituent may engage in additional favorable interactions, such as hydrogen bonding, within the target's active site.

Conversely, in a different therapeutic context, studies on furan-carboxamide derivatives as inhibitors of the H5N1 influenza A virus demonstrated that 2,5-dimethyl substitution on the heterocyclic ring significantly influenced antiviral activity. researchgate.net The compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide emerged as the most potent inhibitor, indicating a preference for small, lipophilic groups at these positions for this particular target. researchgate.net These findings illustrate that the optimal substitution pattern on the furan ring is highly dependent on the specific biological target.

| Parent Scaffold | Furan Substitution | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| 3-(Furan-2-yl)-1-benzyl indazole | 5'-hydroxymethyl | HIF-1 | Effective substituent for inhibitory activity | nih.govrsc.org |

| Furan-3-carboxamide | 2,5-dimethyl | H5N1 Influenza A Virus | Significant for potent antiviral activity | researchgate.net |

| 3-(Furan-2-yl)-1-benzyl indazole | Replacement of Furan Ring | HIF-1 | Loss of inhibitory activity | nih.gov |

Conformational Analysis and SAR

The three-dimensional conformation of N-(1H-indazol-6-yl)furan-2-carboxamide derivatives is a key determinant of their biological activity. The relative orientation of the indazole and furan rings, largely dictated by the conformational preferences of the carboxamide linker, influences how the molecule fits into its target binding site. The balance between molecular flexibility and rigidity is therefore a crucial aspect of its SAR.

Conformational Preferences of the Carboxamide Linkage

Deviations from planarity are common and are influenced by the nature of the substituents on the terminal aromatic rings. These deviations can lead to planar, semi-skew, or skew conformations. mdpi.com The planarity is often disrupted to avoid steric clashes between atoms, such as the amide hydrogens. mdpi.com This inherent conformational variability of the furan-carboxamide unit suggests that the N-(1H-indazol-6-yl)furan-2-carboxamide scaffold can likely adopt different spatial arrangements to optimize its fit within various biological targets. The specific orientation of the carboxamide is critical, as demonstrated by the inactivity of reverse amide isomers in other indazole-carboxamide series. nih.gov

| Structural Feature | Observation | Governing Factor | Reference |

|---|---|---|---|

| Carboxamide Group Conformation | Can adopt planar, semi-skew, or skew orientations relative to the furan ring. | Electronic and steric factors of substituents. | mdpi.com |

| Deviation from Planarity | Commonly observed to prevent steric clashes between amide hydrogen atoms. | Minimization of intramolecular steric hindrance. | mdpi.com |

Flexibility and Rigidity in Indazole-Furan-Carboxamide Scaffolds

An optimal balance between flexibility and rigidity is essential for potent biological activity. A degree of conformational flexibility allows the molecule to adapt its shape to the binding site, a concept known as "induced fit." However, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity.

In the indazole-furan-carboxamide scaffold, the main source of flexibility is the rotation around the single bonds of the carboxamide linker. While the amide bond itself is rigid and planar, the bonds connecting it to the indazole and furan rings allow for torsional freedom. Structure-based design strategies for other indazole-3-carboxamide inhibitors have involved introducing linkers of varying lengths and flexibilities to optimize interactions with the target protein. nih.gov This approach highlights the importance of modulating the scaffold's rigidity. By introducing more rigid linkers or bulky substituents that restrict rotation, it is possible to lock the molecule into a bioactive conformation, which can enhance binding affinity and selectivity. Conversely, a flexible linker might be necessary to span a larger distance between two key interaction points within a binding pocket. Therefore, the inherent flexibility of the indazole-furan-carboxamide scaffold is a key parameter to be optimized during the drug design process.

Mechanistic Investigations of N 1h Indazol 6 Yl Furan 2 Carboxamide Biological Interactions

Exploration of Cellular and Molecular Targets

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases)

No published studies were found that specifically detail the inhibitory activity of N-(1H-indazol-6-yl)furan-2-carboxamide against specific enzymes such as kinases or phosphodiesterases.

Receptor Modulation Investigations

There is no available data from receptor binding or functional assays to indicate that N-(1H-indazol-6-yl)furan-2-carboxamide modulates the activity of any specific cellular receptors.

Protein-Protein Interaction Disruption (e.g., Fascin inhibition)

No research has been published demonstrating that N-(1H-indazol-6-yl)furan-2-carboxamide disrupts protein-protein interactions, including the inhibition of fascin.

Elucidation of Intracellular Signaling Pathway Modulation

Impact on Cell Proliferation and Apoptosis Pathways

Specific studies elucidating the impact of N-(1H-indazol-6-yl)furan-2-carboxamide on signaling pathways that regulate cell proliferation and apoptosis have not been reported in the scientific literature.

Effects on Cell Migration and Invasion Mechanisms

There are no experimental findings available that describe the effects of N-(1H-indazol-6-yl)furan-2-carboxamide on the mechanisms of cell migration and invasion.

Modulation of Inflammatory Pathways

There is no specific information available in the scientific literature detailing the modulation of inflammatory pathways by N-(1H-indazol-6-yl)furan-2-carboxamide. While other unrelated carboxamide derivatives have been investigated for their potential to inhibit neutrophil activation, a key process in inflammation, no such studies have been published for the compound .

In Vitro Biological Activity Assessment Methodologies

General methodologies for assessing the in vitro biological activity of chemical compounds are well-established in the field of pharmacology and drug discovery. These approaches are crucial for determining the efficacy and mechanism of action of new chemical entities.

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays are essential for characterizing the direct interaction between a compound and its purified target enzyme. These assays allow for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be elucidated through these studies. For example, studies on other indazole-containing compounds have utilized biochemical assays to determine their inhibitory activity against specific enzymes. nih.gov However, there is no publicly available data from biochemical assays detailing the enzyme inhibition kinetics of N-(1H-indazol-6-yl)furan-2-carboxamide.

In Vivo Pharmacodynamic Studies (Mechanistic Focus)

In vivo pharmacodynamic studies are critical for understanding the biological effects of a compound in a living organism. These studies aim to connect the compound's concentration at the site of action with its observed therapeutic or biological effect.

Assessment of Target Engagement in Relevant Biological Models

To confirm that a compound is interacting with its intended target in a whole organism, researchers often employ in vivo target engagement studies. These can involve the use of animal models of disease where the modulation of the target can be directly measured in tissues of interest. For compounds with a well-defined target, this provides crucial evidence that the therapeutic effect is mediated through the expected mechanism. There are no published in vivo studies assessing the target engagement of N-(1H-indazol-6-yl)furan-2-carboxamide in any biological model.

Analysis of Biomarker Modulation in Pre-clinical Settings

Biomarkers are measurable indicators of a biological state or condition and are often used in pre-clinical studies to demonstrate the physiological effect of a drug candidate. Modulation of relevant biomarkers can provide evidence of a compound's activity and its potential for therapeutic efficacy. For example, in the development of anti-cancer agents, a reduction in the levels of a specific phosphorylated protein in tumor tissue following treatment could serve as a biomarker of target engagement and pathway inhibition. nih.gov No pre-clinical studies analyzing biomarker modulation by N-(1H-indazol-6-yl)furan-2-carboxamide have been reported in the available literature.

Based on the conducted searches, there is no specific, publicly available scientific literature detailing the computational study of the compound "N-(1H-indazol-6-yl)furan-2-carboxamide" according to the precise structure of the provided outline. The search results yield information on related but distinct compounds, such as N-(1H-indazol-6-yl)benzenesulfonamide or other furan-carboxamide derivatives, and describe the application of the requested computational methods to different chemical series.

Due to the strict instruction to focus solely on "N-(1H-indazol-6-yl)furan-2-carboxamide" and not introduce information outside the explicit scope, it is not possible to generate the requested article with scientific accuracy. The foundational data required to write about the molecular docking, molecular dynamics, and QSAR modeling of this specific compound is not present in the search results.

Therefore, the following article cannot be generated.

Computational Approaches in the Study of N 1h Indazol 6 Yl Furan 2 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

There are no publicly available studies detailing the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or pharmacophore models, specifically for N-(1H-indazol-6-yl)furan-2-carboxamide. Such models are crucial in computational chemistry for forecasting the therapeutic potential and mechanism of action of a compound by correlating its structural features with its biological effects. The absence of this research indicates that the compound may be in the early stages of discovery or that such studies have not been disclosed in the public domain.

Identification of Molecular Descriptors Correlating with Activity

In conjunction with the lack of predictive models, no specific molecular descriptors for N-(1H-indazol-6-yl)furan-2-carboxamide have been identified and correlated with its biological activity. Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule, such as its size, shape, and electronic properties. Identifying which of these descriptors are linked to a compound's efficacy is a key step in optimizing its structure to enhance its therapeutic effects. Without dedicated studies, these influential properties remain unknown for this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational Methodologies for ADME Profiling (e.g., Lipinski's Rule of Five, TPSA)

A specific in silico ADME profile for N-(1H-indazol-6-yl)furan-2-carboxamide is not available in scientific databases or literature. Methodologies like Lipinski's Rule of Five are used to assess the "drug-likeness" of a molecule and its likelihood of being an orally active drug. This rule evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Similarly, the Topological Polar Surface Area (TPSA) is a key metric used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration. Without a database entry containing pre-computed values for this compound, a formal analysis against these criteria cannot be performed.

Future Research Trajectories for N 1h Indazol 6 Yl Furan 2 Carboxamide

Exploration of Novel Therapeutic Areas

The true potential of a chemical scaffold is often realized by exploring its activity beyond its initial therapeutic indications. The unique combination of the indazole and furan (B31954) rings in N-(1H-indazol-6-yl)furan-2-carboxamide makes it a compelling candidate for screening against a wider range of diseases.

The indazole core is a well-established pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.netorientjchem.orgnih.gov Similarly, derivatives of furan-2-carboxamide have been investigated for their potential as anti-infective agents. mdpi.comnih.govnih.gov This convergence of biological activity within its constituent parts strongly suggests that N-(1H-indazol-6-yl)furan-2-carboxamide could be a dual-action agent or possess significant untapped potential in these areas.

Future research should systematically evaluate the compound for:

Anti-inflammatory Effects: Studies have revealed the anti-inflammatory potential of various indazole derivatives, which may act through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of pro-inflammatory cytokines. mdpi.comnih.govbohrium.com Research could involve in vitro assays to determine the inhibitory concentration (IC50) against these targets and in vivo studies using models of acute and chronic inflammation.

Antimicrobial Activity: Both bacterial and fungal infections pose a continuous global health threat. The indazole scaffold is present in compounds designed as novel bacterial GyrB inhibitors, and various furan carboxamides have shown promise. mdpi.comnih.gov A logical next step is to conduct broad-spectrum screening of N-(1H-indazol-6-yl)furan-2-carboxamide against clinically relevant pathogens, including drug-resistant strains like MRSA. nih.gov

| Scaffold Component | Potential Therapeutic Area | Observed Mechanism in Related Compounds | Key References |

|---|---|---|---|

| Indazole | Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines. | mdpi.com, nih.gov, bohrium.com |

| Indazole | Antimicrobial (Antibacterial) | Inhibition of bacterial DNA Gyrase B. | nih.gov |

| Indazole | Antimicrobial (Antifungal) | Activity against strains like Candida albicans. | mdpi.com, orientjchem.org, nih.gov |

| Furan-2-Carboxamide | Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | mdpi.com, nih.gov, nih.gov |

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein or pathway. Given its rigid heterocyclic structure, N-(1H-indazol-6-yl)furan-2-carboxamide has the potential to be developed into a chemical probe. This would require identifying a specific, high-affinity biological target. Should the compound exhibit potent and selective activity against a particular enzyme or receptor, it could be optimized through medicinal chemistry to create a tool for elucidating the function of that target in cellular processes, both in healthy and diseased states.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modernizing the synthesis of promising compounds is crucial for sustainable and efficient drug discovery and development. Future research should focus on moving beyond traditional batch synthesis to more advanced and environmentally friendly methods.

The synthesis of indazole and furan derivatives can be significantly improved by leveraging modern catalytic chemistry. Research into transition-metal-catalyzed reactions (e.g., using palladium, copper, or cobalt) can offer more efficient and atom-economical routes to the core structures. nih.gov Furthermore, if chiral centers are introduced into the molecule, the development of catalytic, stereoselective synthesis methods will be paramount. Such methods would allow for the production of single enantiomers, which is critical as different stereoisomers of a drug can have vastly different biological activities and safety profiles.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. This approach is a cornerstone of green chemistry, as it can reduce solvent usage and waste. Applying automated flow chemistry to the synthesis of N-(1H-indazol-6-yl)furan-2-carboxamide would enable the rapid production of the compound and a library of its analogs. This high-throughput synthesis could be coupled with automated screening to accelerate the discovery of new biological activities.

| Synthetic Strategy | Key Advantages | Relevance to N-(1H-Indazol-6-yl)furan-2-carboxamide |

|---|---|---|

| Catalytic Synthesis | Higher efficiency, lower waste, milder reaction conditions. | Provides more direct and atom-economical routes to the indazole core. |

| Stereoselective Synthesis | Production of single, biologically active enantiomers. | Crucial for developing derivatives with improved potency and safety. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, reduced waste. | Enables efficient, large-scale, and greener production. |

| Automated Synthesis | High-throughput production of analog libraries. | Facilitates rapid structure-activity relationship (SAR) studies. |

Development of N-(1H-Indazol-6-yl)furan-2-carboxamide as a Tool Compound for Target Validation

In drug discovery, a "tool compound" is a highly potent and selective molecule that can be used to probe the function of a specific biological target and validate its role in a disease. If screening reveals that N-(1H-indazol-6-yl)furan-2-carboxamide or one of its analogs potently and selectively inhibits a novel kinase, protease, or other enzyme implicated in a disease, it could serve as a foundational scaffold for developing a tool compound.

This process would involve:

Identification of a Novel Target: Initial screening identifies a high-affinity interaction.

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize potency and selectivity.

Characterization: In-depth biochemical and cellular assays to confirm the mechanism of action and on-target effects.

By developing such a tool, researchers can confidently investigate the biological consequences of inhibiting the target, thereby validating (or invalidating) it for a full-scale drug development program. The indazole scaffold is already a component of inhibitors targeting kinases like ERK1/2 and PDK1, providing a strong precedent for this research trajectory. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The optimization of lead compounds like N-(1H-indazol-6-yl)furan-2-carboxamide is a complex process that can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify subtle structure-activity relationships (SARs) that may not be apparent through traditional medicinal chemistry approaches.

Predictive Modeling for Enhanced Potency and Selectivity:

ML algorithms, such as random forests and gradient boosting, can be trained on existing data for indazole and furan-carboxamide derivatives to build predictive models for biological activity. nih.gov These models use molecular descriptors as inputs to forecast the potency and selectivity of novel, virtual analogues of N-(1H-indazol-6-yl)furan-2-carboxamide. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can correlate specific structural features with inhibitory activity against a particular biological target. nih.govarxiv.org Three-dimensional QSAR (3D-QSAR) and pharmacophore mapping can further elucidate the key steric and electronic features required for optimal interaction with the target protein. nih.gov

Generative Models for Novel Scaffold Design:

In Silico Screening and Virtual High-Throughput Screening (vHTS):

AI and ML can be employed to perform large-scale in silico screening of virtual compound libraries. nih.gov By docking these virtual compounds into the three-dimensional structure of the target protein, their binding affinity and potential interactions can be predicted. nih.govnih.gov This allows for the prioritization of a smaller, more manageable set of compounds for actual synthesis and biological evaluation, saving considerable time and resources. nih.gov

Table 1: AI and ML Approaches for Optimization of N-(1H-Indazol-6-yl)furan-2-carboxamide

| AI/ML Technique | Application in Compound Optimization | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of novel analogues based on their structural features. nih.gov | Identification of key functional groups and substitutions that enhance potency and selectivity. |

| Pharmacophore Mapping | Defines the essential 3D arrangement of chemical features required for biological activity. nih.gov | Design of new molecules with a higher probability of binding to the target. |

| Machine Learning Models (e.g., Random Forest, Gradient Boosting) | Classifies compounds as active or inactive and predicts their potency. nih.gov | Prioritization of synthetic efforts towards the most promising candidates. |

| Generative Adversarial Networks (GANs) | Designs novel molecules with desired physicochemical and biological properties. arxiv.org | Discovery of novel and diverse chemical scaffolds with improved therapeutic potential. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-target complex over time. nih.gov | Understanding the stability of binding and the impact of molecular flexibility on affinity. |

Investigation of Prodrug Strategies and Delivery Systems (without clinical focus)

The inherent physicochemical properties of N-(1H-indazol-6-yl)furan-2-carboxamide, such as its solubility and permeability, may present challenges for its development as a therapeutic agent. Preclinical investigations into prodrug strategies and advanced delivery systems are crucial for overcoming these potential hurdles.

Prodrug Design for Improved Physicochemical Properties:

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. nih.gov For N-(1H-indazol-6-yl)furan-2-carboxamide, a prodrug approach could be utilized to enhance its aqueous solubility or membrane permeability. researchgate.net Given the presence of the indazole and amide functionalities, several prodrug strategies could be explored:

Amide-Based Prodrugs: The amide linkage can be modified to create a more labile bond that is susceptible to enzymatic cleavage. inlibrary.uz However, due to the general stability of amides, this approach requires careful design to ensure timely release of the parent drug. nih.gov

Carrier-Linked Prodrugs: A promoiety, such as an amino acid or a sugar, could be attached to the molecule via a cleavable linker. nih.gov This can significantly alter the physicochemical properties of the compound, for instance, by increasing its hydrophilicity. nih.gov

Table 2: Potential Prodrug Strategies for N-(1H-Indazol-6-yl)furan-2-carboxamide

| Prodrug Strategy | Attachment Point | Potential Advantage | Cleavage Mechanism |

| N-Acylation | Indazole nitrogen | Can modulate lipophilicity and membrane permeability. | Enzymatic (e.g., amidases) |

| Ester Prodrugs | If a hydroxyl group is introduced | Can improve aqueous solubility. | Enzymatic (e.g., esterases) |

| Phosphate Prodrugs | If a hydroxyl group is introduced | Significantly enhances aqueous solubility. | Enzymatic (e.g., phosphatases) |

Advanced Drug Delivery Systems:

Encapsulating N-(1H-indazol-6-yl)furan-2-carboxamide within a nanoparticle-based delivery system is another promising avenue to enhance its therapeutic potential. nih.gov These systems can protect the drug from premature degradation, improve its solubility, and potentially offer targeted delivery to specific tissues. researchgate.netmdpi.com

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate the drug. researchgate.net The release of the drug can be controlled by the degradation rate of the polymer. researchgate.net

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. ijpsjournal.com Liposomes can improve the bioavailability of the encapsulated compound. nih.gov

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. ijpsjournal.com They are particularly useful for solubilizing poorly water-soluble drugs.

The choice of a suitable delivery system will depend on the specific physicochemical properties of N-(1H-indazol-6-yl)furan-2-carboxamide and the intended therapeutic application. nih.gov

Conclusion

Summary of Key Research Findings and Mechanistic Insights

Although direct and extensive research on N-(1H-indazol-6-yl)furan-2-carboxamide is limited, a significant body of work on analogous compounds offers valuable insights into its potential biological activities and mechanisms of action. The core structure, which marries an indazole ring to a furan-2-carboxamide through an amide linkage, is a classic example of a privileged scaffold in medicinal chemistry. Both the indazole and furan-2-carboxamide motifs are independently recognized for their diverse pharmacological properties, and their combination in a single molecule is anticipated to yield synergistic or novel biological effects. nih.govijabbr.com

The synthesis of N-(1H-indazol-6-yl)furan-2-carboxamide has been reported, typically involving the condensation of 6-aminoindazole with furan-2-carbonyl chloride. researchgate.net This straightforward synthetic accessibility makes it an attractive scaffold for further derivatization and biological screening in academic research settings.

Inferred Biological Activities from Analogues:

Research on structurally similar N-(1H-indazol-6-yl) derivatives has revealed potent inhibitory activities against key enzymes implicated in cancer and inflammation. For instance, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as highly potent inhibitors of Polo-like kinase 4 (PLK4). nih.gov PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. nih.gov The N-(1H-indazol-6-yl) moiety in these inhibitors forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase. nih.gov Given the structural similarity, it is plausible that N-(1H-indazol-6-yl)furan-2-carboxamide could also exhibit kinase inhibitory activity.

Furthermore, indazole carboxamides have been explored as inhibitors of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes which are inflammatory mediators. nih.govresearchgate.net The indazole core in these compounds often serves as a crucial pharmacophore for binding to the enzyme's active site.

The furan-2-carboxamide portion of the molecule also contributes significantly to its potential bioactivity. Furan-2-carboxamide derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net For example, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anticancer activity against various human cancer cell lines. mdpi.com The mechanism of action for these compounds is often attributed to their ability to induce apoptosis or interfere with cellular signaling pathways. mdpi.com

Potential Mechanistic Insights:

Based on the research on its analogues, the potential mechanisms of action for N-(1H-indazol-6-yl)furan-2-carboxamide can be hypothesized:

Enzyme Inhibition: The molecule could act as a competitive or non-competitive inhibitor of various enzymes, particularly kinases and enzymes involved in inflammatory pathways. The indazole ring can act as a hinge-binding motif in kinases, while the furan-2-carboxamide tail can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

Interference with Protein-Protein Interactions: The rigid, planar structure of the indazole and furan (B31954) rings could enable the molecule to disrupt critical protein-protein interactions within the cell.

Modulation of Cellular Signaling Pathways: By inhibiting key enzymes, N-(1H-indazol-6-yl)furan-2-carboxamide could modulate various signaling pathways involved in cell proliferation, survival, and inflammation.

The following table summarizes the key findings from research on compounds analogous to N-(1H-indazol-6-yl)furan-2-carboxamide, providing a basis for its predicted activities.

| Analogous Compound Class | Biological Target/Activity | Potential Implication for N-(1H-indazol-6-yl)furan-2-carboxamide | Reference(s) |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 Inhibition, Anticancer | Potential as a kinase inhibitor for cancer research. | nih.gov |

| Indazole Carboxamides | Lipoxygenase Inhibition, Anti-inflammatory | Potential as an anti-inflammatory agent. | nih.govresearchgate.net |

| Carbamothioyl-furan-2-carboxamides | Anticancer, Antimicrobial | Potential for anticancer and antimicrobial applications. | mdpi.com |

| Furan-2-carboxamide Derivatives | Diverse Biological Activities | Broad potential for screening against various biological targets. | ijabbr.comnih.govresearchgate.net |

Outlook on the Potential of N-(1H-Indazol-6-yl)furan-2-carboxamide in Academic Chemical Biology.

The unique structural amalgamation of the indazole and furan-2-carboxamide scaffolds positions N-(1H-indazol-6-yl)furan-2-carboxamide as a molecule with considerable untapped potential for academic chemical biology research. Its straightforward synthesis and the promising biological activities of its close relatives make it an excellent candidate for a variety of exploratory studies.

A Versatile Scaffold for Probe and Drug Discovery:

The primary appeal of N-(1H-indazol-6-yl)furan-2-carboxamide lies in its potential as a versatile scaffold for the development of chemical probes and novel therapeutic leads. Academic researchers can leverage this core structure to generate libraries of analogues with diverse substitutions on both the indazole and furan rings. Such libraries would be invaluable for:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold will allow for the elucidation of key structural features required for potent and selective activity against specific biological targets.

Target Identification and Validation: Biologically active derivatives can be used as chemical probes to identify and validate novel drug targets. For example, if a derivative shows potent anticancer activity, it can be used in affinity chromatography or other chemoproteomic techniques to pull down its protein targets.

Development of Selective Inhibitors: By fine-tuning the substituents, it may be possible to develop highly selective inhibitors for specific enzyme isoforms, which is a significant challenge in drug discovery. For instance, developing selective inhibitors for different members of the Polo-like kinase family could lead to more targeted cancer therapies with fewer side effects.

Exploring Novel Biological Frontiers:

Beyond the established areas of cancer and inflammation, the unique electronic and structural properties of N-(1H-indazol-6-yl)furan-2-carboxamide may lead to the discovery of entirely new biological activities. The combination of a hydrogen-bond donating and accepting indazole ring with the electron-rich furan ring could facilitate interactions with a wide range of biological macromolecules. Academic screening programs could test this compound and its derivatives against a broad panel of assays, including those for neurodegenerative diseases, metabolic disorders, and infectious diseases.

Q & A

Q. Advanced: How can researchers optimize reaction yields for sterically hindered intermediates in its synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalytic systems : Use Pd-mediated cross-coupling or microwave-assisted synthesis to reduce steric hindrance and improve regioselectivity .

- By-product analysis : Employ LC-MS to track side reactions and adjust stoichiometry of coupling reagents .

Basic: What spectroscopic techniques are essential for characterizing N-(1H-indazol-6-yl)furan-2-carboxamide?

- NMR spectroscopy : / NMR to confirm amide bond formation and aromatic proton environments .

- X-ray crystallography : Resolve 3D conformation using SHELX programs, particularly for verifying indazole-furan dihedral angles .

- FT-IR : Identify carbonyl stretches (C=O, ~1660–1680 cm) and N-H vibrations (~3200 cm) .

Q. Advanced: How can structural ambiguities in crystallographic data be resolved?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections .

- Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to validate bond angles .

Basic: What biological targets are associated with N-(1H-indazol-6-yl)furan-2-carboxamide?

Q. Advanced: How can researchers validate target engagement in cellular assays?

- SPR/BLI : Measure binding kinetics to recombinant proteins (e.g., STING or kinase domains) .

- Knockout models : Use CRISPR-Cas9 to silence target genes and assess functional dependency .

Basic: What computational tools predict the pharmacokinetics of N-(1H-indazol-6-yl)furan-2-carboxamide?

Q. Advanced: How can molecular dynamics (MD) simulations improve mechanistic insights?

- Trajectory analysis : GROMACS simulations (100+ ns) to study conformational stability in lipid bilayers or protein binding pockets .

- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding affinities .

Basic: How should researchers address contradictions in bioactivity data across studies?

Q. Advanced: What strategies resolve discrepancies in crystallographic vs. solution-phase conformations?

- Variable-temperature NMR : Probe dynamic behavior of flexible moieties (e.g., furan-indazole linkage) .

- Solvent-dependent studies : Compare XRD structures crystallized in polar vs. nonpolar solvents .

Basic: What synthetic impurities are common in N-(1H-indazol-6-yl)furan-2-carboxamide, and how are they detected?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.